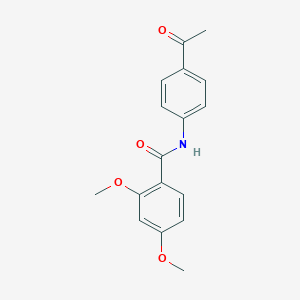
N-(4-acetylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,4-dimethoxybenzamide, also known as 4'-acetyl-2',4'-dimethoxyacetophenone benzoylhydrazone (ADABH), is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. ADABH belongs to the class of benzoylhydrazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of ADABH is not fully understood. However, it is believed that ADABH inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting topoisomerase II, ADABH can induce DNA damage and cell death in cancer cells. ADABH may also inhibit the activity of other enzymes involved in cell growth and survival.
Biochemical and Physiological Effects:
ADABH has been shown to have low toxicity in normal cells and tissues. In animal studies, ADABH has been found to have anti-tumor effects without causing significant side effects. ADABH has also been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases such as rheumatoid arthritis. ADABH has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
ADABH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity in normal cells and tissues. ADABH has also been shown to have a broad spectrum of anti-cancer activity, making it a promising candidate for further study. However, there are also limitations to using ADABH in lab experiments. It may not be effective against all types of cancer, and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment regimen for ADABH.
Zukünftige Richtungen
There are several future directions for research on ADABH. First, more studies are needed to understand the mechanism of action of ADABH. This will help to identify potential targets for cancer therapy and improve the efficacy of ADABH. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of ADABH in humans. Finally, ADABH may have potential applications in other areas, such as anti-inflammatory and anti-viral therapy, which should be explored in future research.
Conclusion:
In conclusion, ADABH is a promising compound with potential therapeutic applications in cancer therapy. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further study. While there are limitations to using ADABH in lab experiments, its low toxicity and broad spectrum of activity make it a valuable tool for cancer research. More studies are needed to fully understand the mechanism of action and potential applications of ADABH.
Synthesemethoden
ADABH can be synthesized through a multi-step process. First, 4-acetylphenylhydrazine is reacted with 2,4-dimethoxybenzoyl chloride to form 4-acetylphenyl 2,4-dimethoxybenzoylhydrazone. This intermediate product is then further reacted with acetic anhydride to yield ADABH. The purity of ADABH can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
ADABH has been studied for its potential anti-cancer properties. In vitro studies have shown that ADABH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ADABH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ADABH has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H17NO4/c1-11(19)12-4-6-13(7-5-12)18-17(20)15-9-8-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20) |
InChI-Schlüssel |
LTQYMMDWMXDHJT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



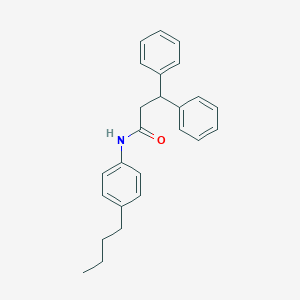

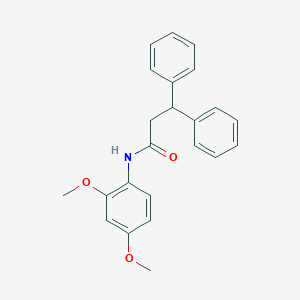

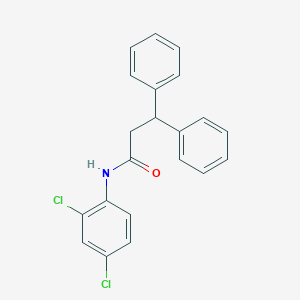
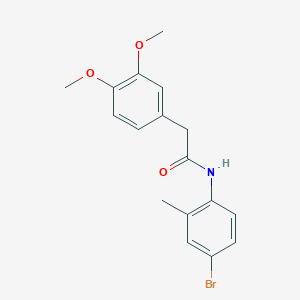
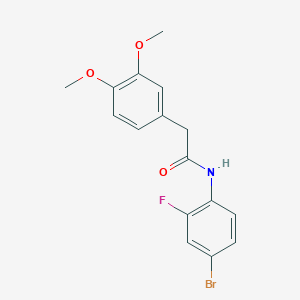
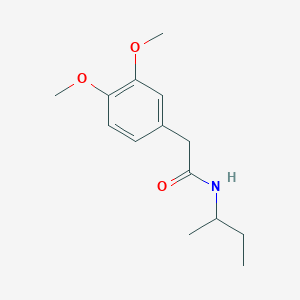
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
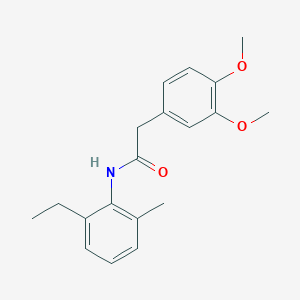
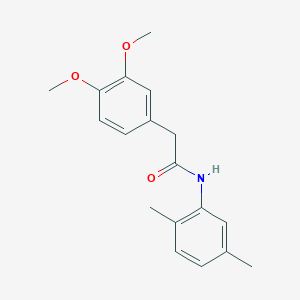
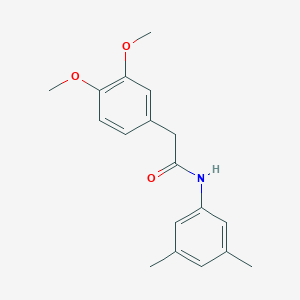
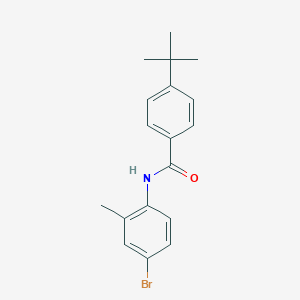
![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)